molecular formula C14H18O2 B8501073 1-(5-Cyclohexyl-2-hydroxyphenyl)ethan-1-one CAS No. 55168-33-7

1-(5-Cyclohexyl-2-hydroxyphenyl)ethan-1-one

Cat. No. B8501073
M. Wt: 218.29 g/mol
InChI Key: UAFTUVHCONHRCL-UHFFFAOYSA-N
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Patent
US04281012

Procedure details

35.25 g of 4-cyclohexyl-phenol were added in small amounts at 5° to 10° C. to a solution of 46 g of boron trifluoride in 110 ml of concentrated acetic acid and the mixture was held at 50° C. for 15 minutes and then at 75° C. for 21 hours. The mixture was poured into ice and the aqueous phase was extracted 3 times with 200 ml of ether. The ether phase was treated with powdered sodium bicarbonate and was stirred for 16 hours and was then filtered. The filtrate was washed with water until the wash water was neutral, dried over magnesium sulfate and was evaporated to dryness under reduced pressure. The residue was pressure chromatographed over silica gel and was eluted with a 1-4 ether-petroleum ether (b.p.=60° to 80° C.) mixture to obtain 39.9 g of 1-(2-hydroxy-5-cyclohexylphenyl)-ethanone melting at <50° C.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.B(F)(F)F.[C:18](O)(=[O:20])[CH3:19]>>[OH:13][C:10]1[CH:9]=[CH:8][C:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)=[CH:12][C:11]=1[C:18](=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)O
Name
Quantity
46 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 75° C. for 21 hours
Duration
21 h
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3 times with 200 ml of ether
ADDITION
Type
ADDITION
Details
The ether phase was treated with powdered sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The filtrate was washed with water until the wash water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 1-4 ether-petroleum ether (b.p.=60° to 80° C.) mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1CCCCC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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